3,5-Diamino-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-2-phenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromen-4-one family. This compound is characterized by its unique structure, which includes a chromen-4-one core with amino groups at positions 3 and 5, and a phenyl group at position 2. The chromen-4-one scaffold is known for its diverse biological activities and is widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2-phenyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then subjected to nitration to introduce nitro groups at positions 3 and 5. The final step involves the reduction of these nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted chromen-4-one compounds, and various functionalized derivatives depending on the reagents used .
Scientific Research Applications
3,5-Diamino-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diamino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the amino groups at positions 3 and 5, resulting in different biological activities.
3,5-Dinitro-2-phenyl-4H-chromen-4-one: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
6-Hydroxy-2-phenyl-4H-chromen-4-one: Has a hydroxyl group at position 6, which alters its chemical properties and biological activities.
Uniqueness
3,5-Diamino-2-phenyl-4H-chromen-4-one is unique due to the presence of amino groups at positions 3 and 5, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3,5-diamino-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-7-4-8-11-12(10)14(18)13(17)15(19-11)9-5-2-1-3-6-9/h1-8H,16-17H2 |
InChI Key |
QSHNGUDJVWJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.